Cyclopropyl 3,5-dichlorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl 3,5-dichlorophenyl ketone is an organic compound with the molecular formula C10H8Cl2O It is characterized by a cyclopropyl group attached to a 3,5-dichlorophenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl 3,5-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzoyl chloride with cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, 3,5-dichlorophenylmagnesium bromide is reacted with cyclopropanecarboxylic acid chloride to yield the desired ketone. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding cyclopropyl 3,5-dichlorophenyl alcohol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclopropyl 3,5-dichlorobenzoic acid.
Reduction: Cyclopropyl 3,5-dichlorophenyl alcohol.
Substitution: Various substituted cyclopropyl phenyl ketones depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl 3,5-dichlorophenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropyl 3,5-dichlorophenyl ketone involves its interaction with various molecular targets The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical environments The dichlorophenyl moiety can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 3,4-dichlorophenyl ketone
- Cyclopropyl 3,5-difluorophenyl ketone
- Cyclopropyl 3,5-dibromophenyl ketone
Uniqueness
Cyclopropyl 3,5-dichlorophenyl ketone is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules
Properties
IUPAC Name |
cyclopropyl-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDLCHKSRBJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642508 |
Source
|
Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-30-2 |
Source
|
Record name | Methanone, cyclopropyl(3,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.